molecular formula C12H13N5OS B3863269 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide

Cat. No. B3863269
M. Wt: 275.33 g/mol
InChI Key: WQJBCWVTKZNQMJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide, also known as ATMA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation, such as cyclin D1 and Bcl-2.
Biochemical and physiological effects:
Studies have shown that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has several biochemical and physiological effects. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide in lab experiments. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has poor solubility in water, which can limit its use in certain experiments. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for the study of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide. One potential direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide and its potential as an anti-cancer agent. Further studies are also needed to determine the potential toxicity and side effects of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide in vivo. Finally, there is potential for the development of derivatives of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide with improved solubility and bioavailability.

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have potential as an anti-cancer agent, as it induces apoptosis in cancer cells.

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-8-4-2-3-5-9(8)7-14-15-10(18)6-11-16-17-12(13)19-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJBCWVTKZNQMJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide

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